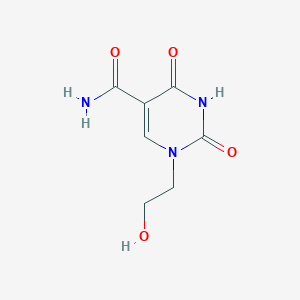
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a heterocyclic compound containing a triazole ring. This compound is part of the broader class of triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
The synthesis of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multi-step synthetic routes. One common method includes the cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions (CuAAC reaction) . This reaction is known for its high regioselectivity and efficiency. Industrial production methods may involve the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by cyclization and subsequent functional group modifications .
Analyse Des Réactions Chimiques
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with biological targets through hydrogen bonding and dipole interactions . The triazole ring can act as a pharmacophore, binding to specific receptors and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Anastrozole: An anticancer agent used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
3-amino-1-(2-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3 |
Clé InChI |
SFCZOTQDTNKKQD-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



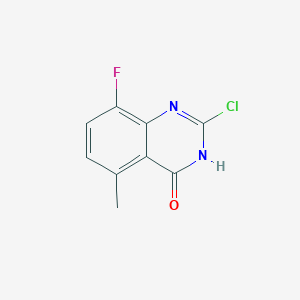


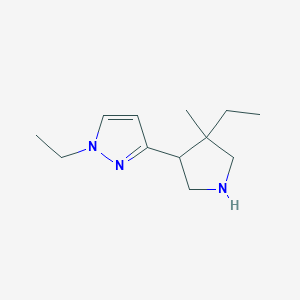

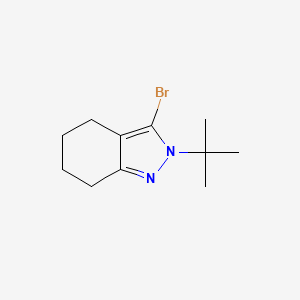

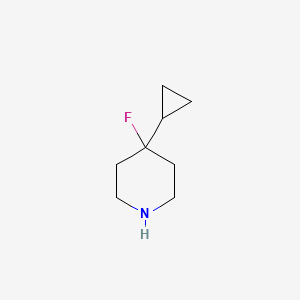
amine](/img/structure/B13205387.png)
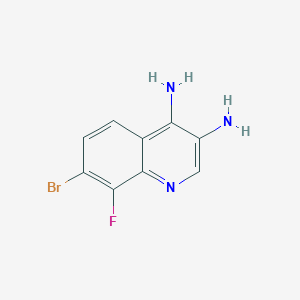
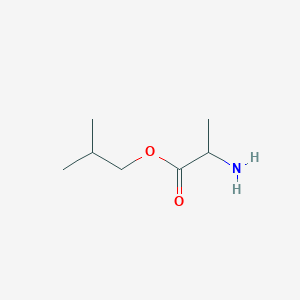
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
